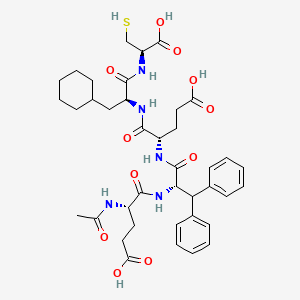

AcGlu-Dif-Glu-Cha-Cys

Description

Properties

Molecular Formula |

C39H51N5O11S |

|---|---|

Molecular Weight |

797.9 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C39H51N5O11S/c1-23(45)40-27(17-19-31(46)47)36(51)44-34(33(25-13-7-3-8-14-25)26-15-9-4-10-16-26)38(53)41-28(18-20-32(48)49)35(50)42-29(21-24-11-5-2-6-12-24)37(52)43-30(22-56)39(54)55/h3-4,7-10,13-16,24,27-30,33-34,56H,2,5-6,11-12,17-22H2,1H3,(H,40,45)(H,41,53)(H,42,50)(H,43,52)(H,44,51)(H,46,47)(H,48,49)(H,54,55)/t27-,28-,29-,30-,34-/m0/s1 |

InChI Key |

JVFCWJBRHCCRTF-ULYIESCMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Methodologies for Compound Design and Synthesis

Principles of Structure-Based Design in Peptidic Inhibitor Development

The design of potent enzyme inhibitors like AcGlu-Dif-Glu-Cha-Cys is heavily guided by the principles of structure-based drug design. This rational approach leverages detailed knowledge of the three-dimensional structure of the target protein to design inhibitors that bind with high affinity and selectivity. For the Hepatitis C Virus NS3/4A protease, a key enzyme in the viral replication cycle, extensive structural biology and molecular modeling efforts have been pivotal.

The fundamental process involves analyzing the enzyme's active site, a well-defined pocket where the natural substrate binds and is cleaved. nih.govresearchgate.net The active site is composed of several subpockets (S1, S2, S3, etc.), each accommodating a corresponding amino acid residue (P1, P2, P3, etc.) of the substrate. Structure-based design aims to create molecules that fit snugly into these pockets, mimicking the substrate's interactions but resisting cleavage.

Key aspects of this design strategy for HCV NS3 protease inhibitors include:

Understanding Binding Pockets: High-resolution crystal structures of the NS3/4A protease, often in complex with substrate-analogue inhibitors, reveal the specific shape, size, and chemical nature (hydrophobic, charged, polar) of the subpockets. researchgate.netpdbj.org This information guides the selection of amino acid residues, including non-canonical ones, that will have optimal interactions.

Targeting the S1 Pocket: The S1 pocket is a critical determinant of substrate specificity. In the case of AcGlu-Dif-Glu-Cha-Cys, the C-terminal Cysteine residue is designed to interact with this pocket.

Optimizing P2 Residue: The P2 position is crucial for inhibitor potency. The incorporation of bulky, hydrophobic, non-canonical amino acids like Cyclohexylalanine (Cha) at this position has been a successful strategy to enhance binding affinity by filling the spacious and hydrophobic S2 pocket of the NS3 protease. scispace.com

Macrocyclization and Conformational Rigidity: While not present in this specific linear peptide, many advanced HCV protease inhibitors incorporate macrocyclization to constrain the peptide's conformation. This pre-organization into a bioactive shape reduces the entropic penalty of binding, leading to higher affinity. The principles of achieving rigidity can also be applied to linear peptides through the incorporation of sterically demanding residues like 3,3-diphenyl-L-alanine (Dif).

Quantitative Structure-Activity Relationship (QSAR): This computational method correlates the chemical structure of a series of compounds with their biological activity. nih.gov By building QSAR models based on experimental data from known peptidic inhibitors, researchers can predict the inhibitory constants (Ki) of novel designed compounds, prioritizing the synthesis of the most promising candidates. nih.gov

The design of AcGlu-Dif-Glu-Cha-Cys is a direct outcome of such principles, where each amino acid, particularly the non-canonical Dif and Cha residues, is rationally chosen to maximize interactions with the respective binding pockets of the HCV NS3 protease active site.

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for Complex Sequences

The synthesis of a modified peptide like AcGlu-Dif-Glu-Cha-Cys, which includes a C-terminal modification and bulky non-canonical amino acids, presents significant challenges for traditional synthetic routes. Advanced solid-phase peptide synthesis (SPPS) techniques are employed to overcome these hurdles. nih.gov

SPPS, in its conventional form, involves the stepwise addition of amino acids from the C-terminus to the N-terminus (C-to-N direction) on a solid resin support. thermofisher.com However, for peptides modified at the C-terminus, an "inverse" or N-to-C directed synthesis offers significant advantages. nih.govnih.gov

N-to-C Directed Synthesis Strategies

N-to-C directed SPPS reverses the conventional direction of peptide chain elongation. nih.gov This approach is particularly advantageous for the synthesis of C-terminally modified peptides because it leaves the C-terminal carboxylic acid group of the final residue free for modification after the main chain has been assembled. nih.gov

The general workflow for N-to-C SPPS is as follows:

The N-terminal amino acid of the desired sequence is first attached to the solid support resin.

The peptide chain is then elongated by sequentially coupling the subsequent amino acids to the free carboxyl group of the resin-bound peptide.

This process requires the use of N-terminally protected amino acid esters as building blocks. acs.org

A key challenge in N-to-C synthesis is the risk of racemization (loss of stereochemical purity) at the C-terminal residue of the growing peptide chain during the activation of its carboxyl group for the next coupling step. nih.gov To address this, specific coupling reagents and conditions have been developed. An optimized method involves using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent and a hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) to minimize epimerization. acs.org The use of amino acid tri-tert-butoxysilyl (Sil) esters as building blocks has also been shown to yield good results with low racemization. acs.org

This inverse synthesis strategy was instrumental in preparing C-terminally modified peptides like AcGlu-Dif-Glu-Cha-Cys for the exploration of structure-activity relationships in HCV NS3 protease inhibitors. scispace.com

Considerations for Incorporation of Non-Canonical Amino Acids (e.g., 3,3-diphenyl-L-alanine, Cyclohexylalanine)

The integration of non-canonical amino acids such as 3,3-diphenyl-L-alanine (Dif) and Cyclohexylalanine (Cha) into a peptide sequence via SPPS requires special considerations due to their unique structural properties.

3,3-diphenyl-L-alanine (Dif):

Steric Hindrance: The two phenyl groups on the β-carbon of Dif create significant steric bulk. This can hinder coupling reactions, requiring longer reaction times, double coupling protocols, or more potent coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to ensure complete reaction. nih.gov

Enhanced Stability: The diphenyl moiety provides substantial resistance to enzymatic degradation by proteases, a desirable property for peptide-based drugs.

Solubility: The hydrophobicity of the diphenyl groups can sometimes lead to aggregation of the growing peptide chain on the resin. Optimized solvent systems, such as mixtures of dimethylformamide (DMF) and dichloromethane (B109758) (DCM), may be necessary to maintain solubility and reaction efficiency. The Fmoc-protected version, Fmoc-3,3-diphenyl-L-alanine, is a standard building block for its incorporation via SPPS.

Cyclohexylalanine (Cha):

Coupling Efficiency: While bulky, Fmoc-Cha-OH generally incorporates well using standard SPPS protocols. nih.gov However, the hydrophobicity can necessitate optimized solvent conditions to prevent aggregation, particularly in longer or more complex sequences. vulcanchem.com

Minimizing Side Reactions: Diketopiperazine formation is a common side reaction in SPPS, especially involving proline or other conformationally restricted residues. The influence of adjacent residues like Cha on the rate of this side reaction must be considered and can be mitigated by using dipeptide building blocks or adjusting deprotection conditions. acs.org

The successful synthesis of AcGlu-Dif-Glu-Cha-Cys demonstrates the power of combining these advanced SPPS techniques to create complex, synthetically challenging molecules with significant therapeutic potential.

Research Findings on AcGlu-Dif-Glu-Cha-Cys

The following table summarizes key research data for the compound AcGlu-Dif-Glu-Cha-Cys, highlighting its efficacy as an inhibitor of the Hepatitis C Virus NS3 protease.

| Compound Name | Target Enzyme | Inhibitory Potency (Ki) | Synthesis Method |

| AcGlu-Dif-Glu-Cha-Cys | Hepatitis C Virus NS3 Protease | 0.33 ± 0.06 µM | N-to-C Directed SPPS |

| Data sourced from a study on product-based inhibitors of the full-length NS3 protein. scispace.com |

Molecular Interaction Mechanisms and Target Recognition

Biochemical Characterization of Target Enzyme (HCV NS3 Protease) Substrate Specificity

The HCV NS3/4A protease is a serine protease responsible for cleaving the viral polyprotein at four specific sites, a process essential for the maturation of functional viral proteins. nih.govnih.gov The enzyme exhibits distinct substrate specificity, which has been extensively studied to guide the development of inhibitors like AcGlu-Dif-Glu-Cha-Cys.

The substrate-binding site of the protease is relatively shallow and solvent-exposed, requiring inhibitors to have extended interactions across several positions, designated P6 to P1' (where the scissile bond is between P1 and P1'). nih.gov Sequence analysis of the natural cleavage sites reveals highly conserved features that define the enzyme's specificity. asm.org These include:

An acidic residue (Aspartic or Glutamic acid) at the P6 position. asm.orgresearchgate.net

A Cysteine or Threonine residue at the P1 position. nih.govasm.org

A Serine or Alanine residue at the P1' position. asm.org

Studies using synthetic peptides have confirmed a stringent stereochemical requirement for a Cysteine at the P1 position, with substitutions leading to progressively less efficient substrates. nih.gov The presence of Cysteine at the C-terminus of AcGlu-Dif-Glu-Cha-Cys aligns perfectly with this critical P1 preference, suggesting it acts as a substrate-mimicking inhibitor. The N-terminal Acetyl-Glutamic acid portion of the compound may interact with the S6 subsite, which favors acidic residues.

| Substrate Position | Preferred Amino Acid Residue(s) |

| P6 | Aspartic acid (Asp), Glutamic acid (Glu) |

| P1 | Cysteine (Cys), Threonine (Thr) |

| P1' | Serine (Ser), Alanine (Ala) |

This table summarizes the key substrate specificities of the HCV NS3/4A protease at positions critical for recognition and cleavage.

Detailed Analysis of Compound-Target Binding Modes

The binding of peptide-based inhibitors to the NS3 protease active site is a complex process involving specific interactions that mimic the natural substrate. Crystal structures of various inhibitors complexed with the protease have elucidated a common binding motif. nih.govnih.gov

Peptidomimetic inhibitors like AcGlu-Dif-Glu-Cha-Cys typically occupy the S4 to S1' subsites of the protease active site. nih.gov They bind in an extended backbone conformation, acting as substrate mimics. nih.gov This substrate-like binding mode is a key feature of their inhibitory mechanism, allowing them to effectively block the active site and prevent the processing of the viral polyprotein. The inhibitor essentially tricks the enzyme into binding it as if it were a natural substrate, but it cannot be cleaved, thus inactivating the enzyme.

The binding affinity and specificity of inhibitors are determined by a network of interactions with specific amino acid residues within the NS3 protease active site. The catalytic triad (B1167595) of the protease, comprising Histidine-57, Aspartic acid-81, and Serine-139, is essential for its enzymatic function and is a key area of interaction. plos.orgplos.org

Several other residues play crucial roles in determining substrate specificity and inhibitor binding:

Phenylalanine-154 (Phe-154): This residue is a major determinant of substrate specificity, particularly at the S1 subsite which accommodates the P1 residue of the substrate. core.ac.uk Its bulky aromatic side chain points into the pocket, creating a small, hydrophobic environment favorable for Cysteine. core.ac.uk

Alanine-157 (Ala-157): This residue plays a minor but significant role in substrate specificity. core.ac.uk It is also involved in the formation of a β-sheet with the inhibitor. nih.gov

Arginine-155 (Arg-155): This residue can change its conformation upon inhibitor binding to accommodate parts of the inhibitor molecule, such as the P2 moiety. nih.gov It forms hydrogen bonds that help anchor the inhibitor in the active site.

Aspartic acid-168 (Asp-168): Mutations at this position, such as D168V, are a common source of drug resistance, highlighting its importance in inhibitor binding. nih.gov

| Protease Residue | Location/Role | Interaction Type |

| His-57, Asp-81, Ser-139 | Catalytic Triad | Catalysis, H-bonding |

| Phe-154 | S1 Subsite | Determines P1 specificity (hydrophobic interactions) |

| Ala-157 | S3 Subsite | Forms β-sheet with inhibitor backbone |

| Arg-155 | Active Site | Conformational change, H-bonding with inhibitor |

| Asp-168 | Active Site | Critical for binding of many inhibitors |

This interactive table details the key amino acid residues of the HCV NS3 protease involved in inhibitor binding and their primary roles.

A conserved structural feature of peptide-based inhibitors binding to the NS3 protease is the formation of an antiparallel β-sheet with one of the enzyme's β-strands. nih.govnih.gov The inhibitor's backbone, particularly the portion spanning the P3 and P4 positions, forms hydrogen bonds with the backbone of protease residues, most notably Ala-157. nih.gov This interaction effectively extends the enzyme's own β-sheet structure, contributing significantly to the stability of the enzyme-inhibitor complex and locking the inhibitor into the active site. nih.govnih.gov

Conformational Dynamics of Compound-Enzyme Complexes

The interaction between inhibitors and the HCV NS3 protease is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in the enzyme. Studies have shown that inhibitors bind to the NS3 protease according to an induced-fit mechanism. nih.govacs.org

Upon binding, the inhibitor induces a stabilization of the enzyme's structure. nih.govacs.org In its unbound (apo) state, the protease can exist in a more open and flexible conformation. The binding of an inhibitor at the active site helps to stabilize a more closed and rigid conformation. plos.orgsemanticscholar.org This stabilization is thought to occur through the tightening of interactions between the N-terminal and C-terminal domains of the protease. nih.govacs.org The presence of the NS4A cofactor peptide is also crucial, as it pre-organizes the NS3 structure for more effective substrate and inhibitor binding. nih.govacs.org Molecular dynamics simulations have revealed that inhibitor binding can reduce the flexibility of key regions, including the catalytic triad, thereby locking the enzyme in an inactive state. plos.org

Structure Activity Relationship Sar Investigations

Systematic Evaluation of Amino Acid Substitutions and Their Impact on Inhibitory Function

Systematic modifications of the peptide backbone and terminal groups have provided critical insights into the molecular determinants of inhibitory activity against the HCV NS3 protease.

The substrate-binding pocket of the NS3 protease is shallow and solvent-exposed, necessitating interactions across the entire P6 to P1 region of the inhibitor for effective binding. nih.gov Sequence alignment of natural cleavage sites reveals conserved residues at key positions, which has guided the design of peptide inhibitors. nih.gov

P6 Position: Natural substrates of the NS3 protease typically feature an acidic residue, such as Aspartic acid or Glutamic acid, at the P6 position. nih.gov This acidic side chain is believed to form favorable electrostatic interactions with a cluster of positively charged residues on the NS3 protease surface. nih.gov Consequently, maintaining an acidic residue like Glutamic acid (Glu) in the AcGlu moiety at P6 is considered important for optimal activity.

P2 Position: The S2 subsite of the protease is a large, hydrophobic pocket. Inhibitors often incorporate bulky, hydrophobic residues at the P2 position to achieve high potency. The cyclohexylalanine (Cha) residue in the parent compound is designed to fit into this pocket.

P1 Position: The S1 pocket of the protease is small and primarily hydrophobic. nih.gov Natural cleavage sites predominantly have a Cysteine (Cys) or Threonine at the P1 position. nih.gov Early SAR studies on hexapeptide inhibitors demonstrated that a thiol-containing residue like Cysteine at P1 is important for potent inhibition. nih.gov

Table 1: Positional Amino Acid Preferences in HCV NS3 Protease Hexapeptide Inhibitors

| Position | Residue in AcGlu-Dif-Glu-Cha-Cys | General SAR Finding | Rationale for Preference |

|---|---|---|---|

| P6 | Glu (in AcGlu) | Acidic residues (Asp or Glu) are strongly preferred. nih.gov | Electrostatic interactions with positively charged residues (e.g., Arg123, Arg161) on the protease surface. nih.gov |

| P5 | Dif (Hypothetical Difluoro-amino acid) | Contributes to overall peptide conformation and binding. | Interactions with the enzyme backbone and side chains. |

| P4 | Glu | Contributes to overall peptide conformation and binding. | Interactions with the enzyme backbone and side chains. |

| P3 | Cha | Contributes to overall peptide conformation and binding. | Interactions with the enzyme backbone and side chains. |

| P2 | - | Large, hydrophobic residues are generally favored. | Fits into the spacious and hydrophobic S2 subsite. |

| P1 | Cys | Cysteine or Threonine is highly conserved in natural substrates. nih.gov | The small, hydrophilic S1 pocket accommodates small side chains like that of Cysteine. nih.gov |

The N-terminus of peptide inhibitors is often capped to prevent degradation by exopeptidases and to eliminate the positive charge of the free amine, which can be detrimental to cell permeability and binding. The acetylation of the N-terminal Glutamic acid in AcGlu-Dif-Glu-Cha-Cys is a common strategy to introduce a neutral, stable group. While specific quantitative data on the impact of acetylation for this exact peptide is not detailed in available literature, N-terminal capping is a well-established principle in the design of peptide-based protease inhibitors to enhance their stability and potency.

The C-terminal carboxylic acid of the P1 residue is crucial for binding, as it interacts with key residues in the active site of the NS3 protease. However, the carboxylic acid group is often associated with poor pharmacokinetic properties. Therefore, significant research has been dedicated to finding suitable bioisosteres that can mimic the binding interactions of the carboxylate while offering improved properties. diva-portal.orgnih.gov

A variety of functional groups have been synthesized and evaluated as carboxylic acid replacements. nih.gov Non-acidic groups such as amides and hydrazides generally result in a loss of potency. nih.gov However, certain acidic bioisosteres have shown promise. Acyl sulfonamides, in particular, have been identified as effective replacements, with some analogs demonstrating potency equal to or greater than their carboxylic acid counterparts. diva-portal.org Studies have explored a range of alternatives, with acyl cyanamides and acyl sulfinamides also showing potent inhibitory activity in enzymatic assays. nih.gov

Table 2: Evaluation of C-Terminal Carboxylic Acid Bioisosteres in HCV NS3 Protease Inhibitors

| C-Terminal Group (P1) | General Potency vs. Carboxylic Acid | Reference |

|---|---|---|

| Carboxylic Acid | Baseline | nih.gov |

| Amide | Less Potent | nih.gov |

| Hydrazide | Less Potent | nih.gov |

| Tetrazole | Mediocre Potency | nih.gov |

| Acyl Sulfonamide | Comparable or More Potent | diva-portal.org |

| Acyl Cyanamide | More Potent (in enzymatic assay) | nih.gov |

| Acyl Sulfinamide | More Potent (in enzymatic assay) | nih.gov |

Comparative SAR Profiles Across Different Enzymatic Assay Systems

The enzymatic context in which inhibitors are evaluated can significantly influence the observed SAR, highlighting the importance of the enzyme construct used in screening assays.

The NS3 protein is a bifunctional enzyme, comprising an N-terminal protease domain and a C-terminal helicase domain. natap.org Many initial drug discovery efforts utilized truncated versions of the enzyme, consisting only of the protease domain, for simplicity and ease of use. However, subsequent studies using the full-length NS3 protein (protease-helicase) revealed significant differences in SAR data. diva-portal.orgnih.gov

For instance, the potency of some inhibitors was found to differ when tested against the full-length enzyme compared to the isolated protease domain. nih.gov Shortening inhibitors from hexapeptides to tripeptides led to a much less pronounced decrease in potency when assayed against the full-length NS3 protein, suggesting a more complex binding interaction involving regions outside the immediate active site. nih.gov

The discrepancies in SAR data between truncated and full-length enzyme assays strongly indicate that the helicase domain participates in or influences the binding of inhibitors to the protease active site. diva-portal.orgnih.gov This suggests that the helicase domain may induce conformational changes in the protease domain that alter the shape or dynamics of the active site, or it may directly interact with parts of the inhibitor that extend beyond the core binding region. nih.gov

These findings underscore the substantial impact of the helicase domain on protease inhibitor binding. nih.gov Consequently, for the development of clinically relevant inhibitors, it is advantageous to use assay systems that employ the native, full-length bifunctional NS3 protein to obtain a more accurate understanding of the SAR and to identify candidates with optimal activity against the viral target in its natural context. diva-portal.org

Computational and Theoretical Modeling Approaches

Application of Molecular Mechanics (MM) and Quantitative Structure-Activity Relationship (QSAR) Models in Design

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By representing atoms as spheres and bonds as springs, MM calculations can efficiently explore the conformational space of a peptide, identifying low-energy and therefore stable structures. This approach is instrumental in the initial stages of drug design, allowing for the rapid screening of potential peptide candidates.

Quantitative Structure-Activity Relationship (QSAR) models represent a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. By identifying key structural features that contribute to a desired effect, QSAR can be used to predict the activity of new, unsynthesized molecules. In the context of AcGlu-Dif-Glu-Cha-Cys, a QSAR study would involve designing and testing a library of related peptides to build a predictive model for its biological function.

| Modeling Technique | Application in Peptide Design |

| Molecular Mechanics (MM) | Conformational analysis and identification of stable structures. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. |

Advanced Solvation Models for Simulating Solute-Solvent Interactions

The biological environment is aqueous, making the interaction of a peptide with water a critical determinant of its structure and function. Advanced solvation models are employed to simulate these complex solute-solvent interactions. These models can be broadly categorized into explicit models, which treat individual solvent molecules, and implicit models, which represent the solvent as a continuous medium. umn.eduanu.edu.au

The total solvation energy is a sum of several components. Electrostatic interactions, which include charge-dipole and dipole-dipole interactions, are often the most significant. Dispersion forces, arising from instantaneous fluctuations in electron density, contribute to the attraction between the solute and solvent. Repulsion forces, a consequence of the Pauli exclusion principle, prevent the collapse of the solute and solvent molecules into each other. Accurately modeling these energy contributions is essential for a realistic simulation of a peptide in solution.

The cavitation energy is the energy required to create a cavity in the solvent to accommodate the solute molecule. This term is related to the disruption of the solvent-solvent interactions and is a key component of the total solvation free energy. Analysis of the cavitation term can provide insights into the solubility of a peptide and the entropic cost of placing it in a particular solvent.

| Solvation Energy Component | Description |

| Electrostatic | Long-range interactions between charges and dipoles. |

| Dispersion | Short-range attractive forces due to electron correlation. |

| Repulsion | Short-range repulsive forces preventing molecular overlap. |

| Cavitation | Energy required to create a space for the solute in the solvent. |

Force Field Parameterization (e.g., cff91) and Atomic Property Calculations in Molecular Simulations

The accuracy of molecular mechanics simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy function of a system. These parameters are typically derived from a combination of experimental data and high-level quantum mechanical calculations.

Force fields like CFF91 (Consistent Force Field 91) are parameterized to reproduce experimental data for a wide range of small molecules and functional groups. nih.gov For a novel peptide containing non-standard amino acids like Dif (3,3-diphenylalanine) and Cha (β-cyclohexylalanine), it would be necessary to develop specific parameters to accurately describe their geometry and interaction energies. nih.govcore.ac.uk This process, known as parameterization, involves performing quantum mechanical calculations on fragments of the peptide to derive the necessary force constants, equilibrium geometries, and partial atomic charges.

Atomic property calculations, such as the determination of partial charges, are a critical step in force field development. These charges determine the electrostatic interactions within the peptide and between the peptide and its environment. Various methods exist for calculating atomic charges, each with its own strengths and weaknesses. The choice of method can have a significant impact on the results of a molecular simulation.

| Force Field Component | Description |

| Bond Stretching | Energy associated with deforming bond lengths from their equilibrium values. |

| Angle Bending | Energy associated with deforming bond angles from their equilibrium values. |

| Torsional Terms | Energy associated with the rotation around chemical bonds. |

| Non-bonded Interactions | van der Waals and electrostatic interactions between non-bonded atoms. |

Table of Compound Names

| Abbreviation | Full Name |

| AcGlu | N-acetyl-Glutamic acid |

| Dif | 3,3-Diphenylalanine |

| Glu | Glutamic acid |

| Cha | β-Cyclohexylalanine |

| Cys | Cysteine |

Advanced Biochemical and Enzymatic Characterization Methodologies

Development and Optimization of In Vitro Enzymatic Assays for Protease Activity

The initial step in characterizing a potential protease inhibitor is the development of a robust and reliable in vitro enzymatic assay for the target protease. This assay serves as the foundation for all subsequent inhibitory studies. The primary goal is to establish conditions under which the enzyme's activity can be accurately and reproducibly measured.

The development process typically involves the selection of a suitable substrate that, upon cleavage by the protease, generates a detectable signal. Commonly used substrates include fluorogenic or chromogenic peptides. For instance, a fluorogenic substrate is designed to be non-fluorescent until it is cleaved by the protease, releasing a fluorescent molecule. The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Once a substrate is chosen, the assay conditions must be optimized to ensure maximal and stable enzyme activity. This involves systematically varying key parameters:

pH: Proteases have an optimal pH at which they exhibit maximum activity. This is determined by assaying the enzyme's activity across a range of pH values using different buffer systems. researchgate.netresearchgate.net

Temperature: Enzymatic reactions are temperature-dependent. The optimal temperature is identified by conducting the assay at various temperatures. nih.gov

Ionic Strength: The salt concentration of the buffer can influence enzyme structure and activity.

Cofactor Requirements: Some proteases require metal ions or other cofactors for their activity. e3s-conferences.org

The data from these optimization experiments are used to define the standard assay conditions for all subsequent inhibitor characterization.

| pH | Buffer System | Relative Protease Activity (%) |

|---|---|---|

| 5.0 | Acetate | 35 |

| 6.0 | MES | 70 |

| 7.0 | HEPES | 95 |

| 7.5 | HEPES | 100 |

| 8.0 | Tris-HCl | 85 |

| 9.0 | Tris-HCl | 60 |

Methodologies for Assessing Inhibitory Potential and Efficacy

With an optimized enzymatic assay, the inhibitory potential of "AcGlu-Dif-Glu-Cha-Cys" can be systematically evaluated. The primary metrics for quantifying inhibitor efficacy are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is determined by measuring the enzyme's activity in the presence of a range of inhibitor concentrations. The resulting data are plotted as a dose-response curve, from which the IC50 value is calculated.

| Inhibitor Concentration (nM) | Protease Activity (%) |

|---|---|

| 0.1 | 98 |

| 1 | 90 |

| 10 | 75 |

| 50 | 52 |

| 100 | 30 |

| 500 | 15 |

| 1000 | 5 |

While the IC50 is a useful measure of inhibitor potency, it can be influenced by the substrate concentration. A more fundamental measure of inhibitory potency is the inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. mdpi.com The Ki value is independent of the substrate concentration and provides a more direct measure of the inhibitor's affinity for the enzyme.

To determine the Ki and the mechanism of inhibition, enzyme kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot. The pattern of changes in the kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant), in the presence of the inhibitor reveals the mechanism of inhibition:

Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. In this case, Vmax remains unchanged, while Km increases. americanpeptidesociety.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to both the free enzyme and the enzyme-substrate complex. Here, Vmax decreases, and Km remains unchanged. americanpeptidesociety.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease. americanpeptidesociety.org

Strategies for Enzyme-Inhibitor Complex Formation and Dissociation Kinetics Studies

A deeper understanding of the inhibitor's mechanism of action can be gained by studying the kinetics of the formation and dissociation of the enzyme-inhibitor complex. This involves determining the association rate constant (kon) and the dissociation rate constant (koff). These parameters provide insights into how quickly the inhibitor binds to the enzyme and how long the enzyme-inhibitor complex remains intact.

The ratio of koff to kon is equal to the inhibition constant (Ki), providing a kinetic determination of this important parameter.

A common technique for these studies is Surface Plasmon Resonance (SPR) . In an SPR experiment, the enzyme is immobilized on a sensor chip, and a solution containing the inhibitor is passed over the surface. The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected in real-time. By monitoring the signal over time during the association and dissociation phases, the values for kon and koff can be calculated.

| Parameter | Value | Unit |

|---|---|---|

| kon (Association Rate Constant) | 2.5 x 105 | M-1s-1 |

| koff (Dissociation Rate Constant) | 5.0 x 10-3 | s-1 |

| Ki (Inhibition Constant, calculated from koff/kon) | 20 | nM |

These kinetic studies are crucial for distinguishing between inhibitors that bind and release quickly and those that form a more stable, long-lived complex with the enzyme, a property that can be highly desirable in drug development.

Future Directions in Research and Methodological Advancement

Exploration of Expanded Peptide Libraries for Enhanced Specificity and Potency Profiling

To optimize the biological activity of the lead compound AcGlu-Dif-Glu-Cha-Cys, the systematic design and screening of expanded peptide libraries are essential. This approach allows for a comprehensive exploration of the structure-activity relationship (SAR), identifying key residues and modifications that enhance target specificity and potency.

Future research will focus on creating focused libraries by introducing variations at each position of the peptide backbone. The use of degenerate codons in the synthesis process can economically generate a diverse set of related peptides. nih.gov For instance, the "Dif" and cyclohexylalanine positions are of particular interest. Substituting these with other non-natural amino acids could modulate hydrophobicity, steric hindrance, and conformational rigidity, thereby fine-tuning the interaction with its biological target.

The screening of these libraries will be guided by both experimental data and structure-based computational predictions. nih.gov High-throughput screening assays will be employed to rapidly assess the functional consequences of each substitution. This combinatorial approach, blending synthesis with rapid screening, is a powerful strategy for optimizing peptide-based molecules. researchgate.netnih.govgenosphere-biotech.com

Table 1: Proposed Analogs of AcGlu-Dif-Glu-Cha-Cys for Library Screening This table is a hypothetical representation of a focused library for SAR studies.

| Position 1 (AcGlu) | Position 2 (Dif) | Position 3 (Glu) | Position 4 (Cha) | Position 5 (Cys) |

|---|---|---|---|---|

| AcGlu | Dif | Glu | Cha | Cys |

| AcGlu | Ala(4,4-diF) | Glu | Cha | Cys |

| AcGlu | Dif | Asp | Cha | Cys |

| AcGlu | Dif | Glu | Phe | Cys |

| AcGlu | Dif | Glu | Cha | Ser |

Development of Novel Biophysical Techniques for Real-Time Interaction Analysis

A deep understanding of the molecular interactions of AcGlu-Dif-Glu-Cha-Cys requires the application of advanced biophysical techniques capable of real-time analysis. These methods provide critical data on binding kinetics, thermodynamics, and stoichiometry, which are essential for elucidating its mechanism of action.

Surface Plasmon Resonance (SPR) has become a standard for studying the kinetics of biomolecular interactions. criver.com Future studies will utilize SPR to measure the on- and off-rates of the peptide binding to its immobilized target, providing a quantitative measure of affinity. This technique is highly sensitive and allows for label-free analysis in real time. criver.com

Isothermal Titration Calorimetry (ITC) will be employed to determine the thermodynamic profile of the binding event. frontiersin.orgnuvisan.com ITC directly measures the heat released or absorbed during binding, providing information on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org This level of detail is crucial for understanding the forces driving the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers atomic-level insights into the structure and dynamics of the peptide and its target in solution. criver.com NMR can be used to identify the specific amino acid residues involved in the interaction interface and to detect conformational changes upon binding, closely mimicking physiological conditions. criver.comnih.gov

Table 2: Application of Biophysical Techniques to AcGlu-Dif-Glu-Cha-Cys Interaction Analysis This table is a hypothetical representation of data that could be obtained from biophysical studies.

| Technique | Parameter Measured | Hypothetical Value | Significance |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Affinity (Kd) | 50 nM | Quantifies binding strength |

| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1:1 | Defines the molecular ratio of the complex |

| Nuclear Magnetic Resonance (NMR) | Binding Interface | Cha, Cys residues | Identifies key contact points |

| Microscale Thermophoresis (MST) | Binding Affinity | 45 nM | Orthogonal validation of binding |

Integration of Advanced Computational and Experimental Methodologies for Rational Design Refinement

The refinement of AcGlu-Dif-Glu-Cha-Cys into a more potent and selective molecule will be accelerated by integrating computational design with experimental validation. researchgate.netnih.govnih.gov This synergistic approach allows for the rational exploration of chemical space, reducing the time and cost associated with purely empirical methods. frontiersin.org

Computational strategies such as molecular dynamics (MD) simulations will be used to model the conformational behavior of the peptide and its interaction with its target. These simulations can predict how specific amino acid substitutions might affect the stability and dynamics of the peptide-target complex. researchgate.net Furthermore, machine learning and protein language models are emerging as powerful tools to predict peptide properties and guide engineering efforts, enhancing the efficiency of exploring sequence variations. nih.govfrontiersin.org

The predictions from these computational models will inform the design of the next generation of peptide analogs, which will then be synthesized and tested experimentally. researchgate.net This iterative cycle of computational design, experimental testing, and data feedback creates a powerful pipeline for rational design refinement, leading to the development of molecules with improved properties. nih.govfrontiersin.org

Elucidation of Broader Biological System Interactions (excluding clinical context)

Methodologies such as cross-linking mass spectrometry (XL-MS) can be employed to identify protein-protein interactions in a cellular context. nih.gov By introducing a chemically cross-linked version of the peptide into a cellular lysate, it is possible to capture and identify its binding partners, providing a snapshot of its interaction network within the cell. nih.gov

Furthermore, investigating the peptide's effect on specific cellular pathways and organelles is of high importance. For example, peptides containing cyclohexylalanine have been shown to target mitochondria and modulate their function. nih.gov Therefore, future studies could explore the impact of AcGlu-Dif-Glu-Cha-Cys on mitochondrial membrane potential, reactive oxygen species (ROS) production, and cellular respiration. Understanding these broader interactions is fundamental to building a comprehensive biological profile of the compound. nih.govnih.gov

Q & A

Q. What frameworks guide the integration of AcGlu-Dif-Glu-Cha-Cys into multi-omics studies?

- Methodology : Use systems biology approaches to correlate peptide activity with transcriptomic/proteomic datasets (e.g., RNA-seq, LC-MS/MS). Apply pathway enrichment tools (DAVID, Metascape) to identify affected biological processes. Validate hypotheses via CRISPR-Cas9 knockouts or pharmacological inhibition .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.